Lipophilicity Differentiation: Meta-Methyl Substitution
The meta-methyl substituent on the anilide ring of Benzamide, 2-hydroxy-N-(3-methylphenyl)- (LogP = 2.95292) increases the partition coefficient by ΔLogP +0.235 relative to the unsubstituted salicylanilide parent (LogP = 2.7175) [1]. This lipophilicity enhancement corresponds to approximately a 1.7-fold increase in octanol-water partitioning. Such modulation is critical for optimizing membrane permeability and target engagement in cell-based assays without resorting to halogenation, which introduces additional off-target liabilities.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95292 (calculated) |
| Comparator Or Baseline | Unsubstituted salicylanilide (2-hydroxy-N-phenylbenzamide, CAS 87-17-2): LogP = 2.7175 |
| Quantified Difference | ΔLogP = +0.235 (8.7% increase) |
| Conditions | Computational physicochemical property prediction; TPSA 49.33 Ų identical for both compounds |
Why This Matters
The quantifiable lipophilicity increase without introducing halogen atoms enables fine-tuning of permeability and metabolic stability in drug discovery programs while maintaining a clean, non-halogenated scaffold for further derivatization.
- [1] Molbase. 2-Hydroxy-N-phenylbenzamide (salicylanilide); CAS 87-17-2; LogP 2.7175; PSA 49.33. View Source
